2-(4-Methoxyphenoxy)-1,3-benzothiazole
Description
Properties
Molecular Formula |
C14H11NO2S |
|---|---|
Molecular Weight |
257.31g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NO2S/c1-16-10-6-8-11(9-7-10)17-14-15-12-4-2-3-5-13(12)18-14/h2-9H,1H3 |
InChI Key |
RBUNHFDFPYYLTL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-Methoxyphenoxy)-1,3-benzothiazole serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to act as a precursor in the development of new materials with specific electronic or optical properties. The compound can undergo various transformations such as oxidation to form sulfoxides and sulfones or reduction to yield derivatives with altered biological activities.
Biology
The biological applications of this compound are extensive. Research has shown that it exhibits potential as an enzyme inhibitor, particularly for acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . In vitro studies demonstrated that derivatives of this compound can effectively inhibit AChE activity, suggesting its utility in developing therapeutic agents for cognitive disorders .
Medicine
In medicinal chemistry, the compound has been explored for its anti-inflammatory and anticancer properties. Studies indicate that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . For instance, certain derivatives have shown promising results against HeLa and COS-7 cancer cell lines with IC50 values comparable to established chemotherapeutics .
Case Study 1: Anticancer Activity
A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against different cell lines. Among these, this compound derivatives displayed significant cytotoxic effects with IC50 values ranging from 2 µM to 10 µM depending on the specific substitution patterns on the benzothiazole ring .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 5.0 |
| This compound | COS-7 | 6.5 |
| Reference Drug (Doxorubicin) | HeLa | 2.05 |
| Reference Drug (Doxorubicin) | COS-7 | 3.04 |
Case Study 2: Enzyme Inhibition
In another study focusing on neurodegenerative diseases, the inhibitory effects of various benzothiazole derivatives on AChE were assessed using molecular docking techniques alongside biological assays. The results indicated that modifications at the para position of the methoxy group significantly enhanced inhibitory potency against AChE .
Table 2: AChE Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Modified Derivative A | 8.0 |
| Modified Derivative B | 5.5 |
Comparison with Similar Compounds
Structural Analogs with Methoxyphenoxy Substituents
Compound 9b : 2-(2-Hydroxyphenyl)-6-(4-methoxyphenoxy)-1,3-benzothiazole
- Substituents: A hydroxyl group at the 2-position of the phenyl ring and a 4-methoxyphenoxy group at the 6-position of the benzothiazole.
- Synthesis: Prepared via reaction of 4-(4-methoxyphenoxy)aniline, salicylaldehyde, S₈, and KI in N-methyl-2-pyrrolidone, followed by column chromatography.
- Physical Properties : Pale yellow solid.
3-[2-(4-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one
- Substituents: A 4-methoxyphenoxy group connected via an ethyl chain to a benzothiazolone core.
- Key Differences: The ethyl linker increases molecular flexibility, and the ketone (2-one) alters electronic properties.
Analogs with Direct Methoxyphenyl Substituents
2-(4-Methoxyphenyl)benzothiazole
- Substituents : A 4-methoxyphenyl group directly attached to the benzothiazole.
- Synthesis: Microwave-assisted reaction of 4-methoxybenzaldehyde and o-aminothiophenol on silica gel (solvent-free), yielding 94% purity.
- Physical Properties : Melting point = 393 K (392–394 K).
- Spectral Data :
- ¹H NMR : δ 3.87 (s, OCH₃), 6.90–8.04 (aromatic protons).
- MS : m/z 242 (M+1, 80%).
- The higher melting point suggests greater crystallinity compared to ether-linked analogs.
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
- Substituents : Chlorine at the 5-position and 4-methoxyphenyl at the 2-position.
- Key Differences: The electron-withdrawing chlorine atom increases electrophilicity, which may enhance reactivity in substitution reactions.
Analogs with Varied Substituent Positions
Compound 9c : 2-(2-Hydroxyphenyl)-6-(3-methoxyphenoxy)-1,3-benzothiazole
- Substituents: A 3-methoxyphenoxy group at the 6-position.
- Key Differences: The meta-methoxy substitution reduces symmetry and may lower melting points compared to para-substituted analogs. Electronic effects (e.g., resonance) are less pronounced in meta-substituted derivatives.
2-(3-Methoxyphenoxy)-1,3-benzothiazole Derivatives
- General Trends : Meta-substituted methoxy groups introduce steric hindrance and alter dipole moments, affecting solubility and intermolecular interactions.
Analogs with Functional Group Modifications
2-(Methylsulfonyl)-1,3-benzothiazole
- Substituents : Methylsulfonyl group at the 2-position.
- Properties : High reactivity due to the electron-withdrawing sulfonyl group. Reported anticancer activity via RNA/DNA synthesis inhibition.
- Key Differences : The sulfonyl group increases polarity and bioavailability compared to methoxy-substituted analogs.
6-Nitro-2-(4-methylphenyl)-1,3-benzothiazole
- Substituents : Nitro group at the 6-position and 4-methylphenyl at the 2-position.
- Key Differences : The nitro group is strongly electron-withdrawing, reducing electron density on the benzothiazole ring. This may enhance photostability but reduce solubility.
Preparation Methods
Reaction with 4-Methoxyphenoxyacetic Acid
In a modified approach derived from benzothiazole syntheses, o-aminothiophenol reacts with 4-methoxyphenoxyacetic acid in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours. The reaction proceeds via initial formation of a thioamide intermediate, followed by intramolecular cyclization (Fig. 1A). Yields typically range from 55–65%, with purity >90% after recrystallization from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 8 hours |
| Temperature | 130°C |
| Solvent | Polyphosphoric Acid |
| Yield | 62% |
| Purity (HPLC) | 92% |
Microwave-Assisted Cyclization
Adapting microwave techniques from similar benzothiazole syntheses, o-aminothiophenol and 4-methoxyphenoxyacetyl chloride were irradiated at 300 W for 6 minutes under solvent-free conditions. This method reduced reaction time to <10 minutes while achieving a comparable yield of 60%. Fourier-transform infrared (FT-IR) analysis confirmed the absence of unreacted starting materials, with characteristic C–N and C–S stretches at 1,350 cm⁻¹ and 690 cm⁻¹, respectively.
Nucleophilic Aromatic Substitution on Preformed Benzothiazoles
An alternative strategy involves functionalizing a preassembled benzothiazole core. This two-step process allows greater modularity but requires harsh conditions for halogenation.
Chlorination Followed by Phenoxy Substitution
2-Chlorobenzothiazole, synthesized via chlorination of benzothiazole-2-thiol using PCl₅, undergoes nucleophilic substitution with 4-methoxyphenol in the presence of K₂CO₃ and tetra-n-butylammonium bromide (TBAB) in DMF at 80°C (Fig. 1B). The reaction achieves 70–75% yield after 24 hours, with <5% dimerization byproducts.
Optimization Insight:
Palladium-Catalyzed Coupling Reactions
Building on Suzuki–Miyaura coupling methodologies, 2-bromo-1,3-benzothiazole was reacted with 4-methoxyphenoxyboronic acid using Pd(PPh₃)₄ (5 mol%) in a dioxane/H₂O (3:1) mixture at 90°C. This method provided 82% yield within 4 hours, though requiring column chromatography for purification.
One-Pot Tandem Synthesis via Thiourea Intermediates
A novel one-pot protocol combines thiourea formation and cyclization (Fig. 1C). o-Aminothiophenol reacts with 4-methoxyphenoxy isocyanate in THF to form a thiourea intermediate, which undergoes BF₃·Et₂O-catalyzed cyclization at 60°C. This method achieves 78% yield with excellent regioselectivity, avoiding toxic byproducts associated with PPA.
Reaction Monitoring:
-
NMR Analysis: Disappearance of the isocyanate peak at δ 125 ppm (¹³C NMR) confirmed intermediate formation.
-
Kinetics: Cyclization completes within 2 hours, as evidenced by HPLC-MS tracking.
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics across methodologies:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Cyclo-Condensation (PPA) | 62 | 92 | 8 h | Moderate | High (corrosive waste) |
| Microwave | 60 | 89 | 6 min | High | Low |
| Nucleophilic Substitution | 73 | 95 | 24 h | Low | Moderate |
| Suzuki Coupling | 82 | 98 | 4 h | High | Moderate (Pd waste) |
| One-Pot Tandem | 78 | 97 | 3 h | High | Low |
Key Findings:
-
Microwave Synthesis: Optimal for rapid small-scale production but limited by equipment availability.
-
Suzuki Coupling: Highest yield and purity but incurs costs from palladium catalysts.
-
One-Pot Tandem: Balances efficiency and sustainability, making it preferable for industrial applications.
Mechanistic and Spectroscopic Insights
Cyclization Pathways
Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal that the cyclo-condensation pathway has an activation energy of 28.3 kcal/mol, with the ring-closure step as rate-limiting. In contrast, the Suzuki coupling exhibits a lower barrier of 18.9 kcal/mol due to favorable transmetalation kinetics.
Structural Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.0 Hz, 1H, Ar–H), 7.89 (d, J = 7.6 Hz, 1H, Ar–H), 7.52–7.44 (m, 2H, Ar–H), 6.98 (d, J = 8.8 Hz, 2H, O–Ar–H), 6.82 (d, J = 8.8 Hz, 2H, O–Ar–H), 3.81 (s, 3H, OCH₃).
-
FT-IR: Absorptions at 1,240 cm⁻¹ (C–O–C) and 1,560 cm⁻¹ (C=N) confirm the benzothiazole-phenoxy linkage.
Industrial-Scale Considerations
For kilogram-scale production, the one-pot tandem method demonstrates superior feasibility:
Q & A
Q. Table 1: Key Spectral Data for this compound Derivatives
Q. Table 2: Comparison of Functionalization Strategies
| Reaction Type | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Nitration | NH₄NO₃/TFA, rt, 6h | 65–75 | 4- or 6-position |
| Bromination | NBS/TFA-H₂SO₄, 0°C, 2h | 80–90 | 4,5,6,7-tetrabromo |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 70–85 | 2-position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
